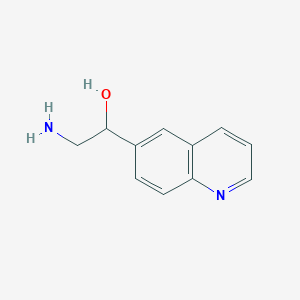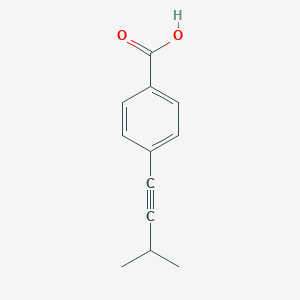
4-(3-Methylbut-1-yn-1-yl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbut-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-methylbut-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Sonogashira coupling reaction, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-(3-Methylbut-1-yn-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylbut-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for hydrogenation.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbut-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbut-1-yn-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The benzoic acid moiety can undergo ionization, affecting its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Similar structure but with a hydroxyl group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Contains a hydroxyl group and a different alkyne substitution pattern.
Uniqueness
4-(3-Methylbut-1-yn-1-yl)benzoic acid is unique due to its specific alkyne substitution, which imparts distinct reactivity and potential applications. The presence of the alkyne group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-(3-methylbut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,1-2H3,(H,13,14) |
InChI-Schlüssel |
SHBBPOGPGNITHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


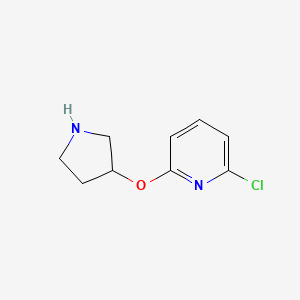
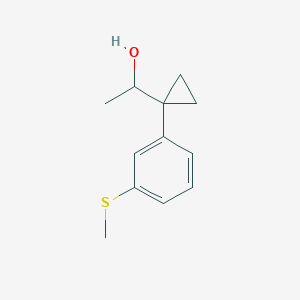
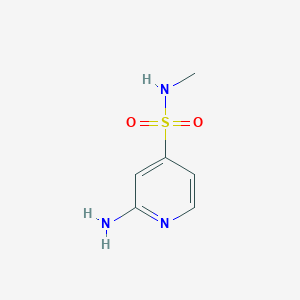
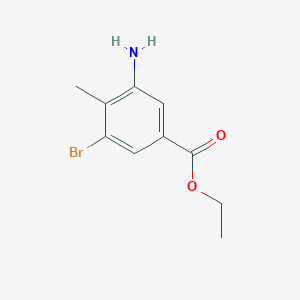
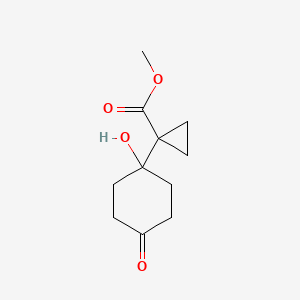

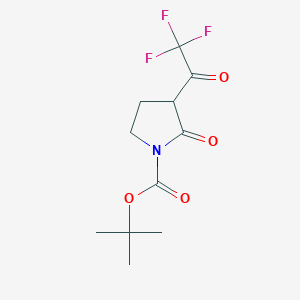
![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)
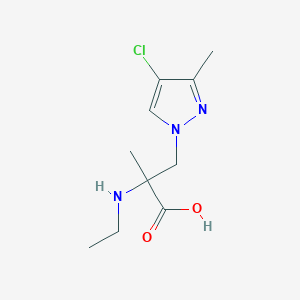
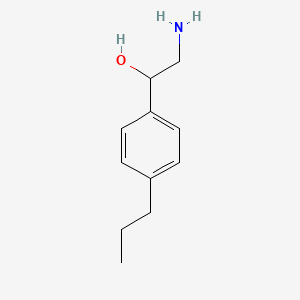
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
